N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide
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Overview
Description
N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide is a compound that features a benzimidazole core, a fluorobenzamide group, and a methylsulfanyl propyl chain. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Introduction of Methylsulfanyl Propyl Chain: The methylsulfanyl propyl chain can be introduced via nucleophilic substitution reactions involving appropriate alkyl halides.
Attachment of Fluorobenzamide Group: The final step involves the coupling of the benzimidazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution: The fluorine atom on the benzamide ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The fluorobenzamide group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethyl benzimidazole derivatives: Known for their tissue-selective androgen receptor modulation.
Polyhalogenobenzimidazoles: Exhibits inhibitory activity against casein kinases.
S-Substituted benzimidazoles: Shows antimicrobial and antiprotozoal activities.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide is unique due to its combination of a benzimidazole core, a methylsulfanyl propyl chain, and a fluorobenzamide group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C18H18FN3OS |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-4-fluorobenzamide |
InChI |
InChI=1S/C18H18FN3OS/c1-24-11-10-16(17-20-14-4-2-3-5-15(14)21-17)22-18(23)12-6-8-13(19)9-7-12/h2-9,16H,10-11H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
OHPAYDBZULLBTI-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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